molecular formula C25H17NO5 B2856770 N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)furan-2-carboxamide CAS No. 919718-96-0

N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)furan-2-carboxamide

Cat. No.: B2856770
CAS No.: 919718-96-0
M. Wt: 411.413
InChI Key: OVCIOVNWAYMDSC-UHFFFAOYSA-N
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Description

N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)furan-2-carboxamide is a polycyclic heteroaromatic compound featuring a fused cyclopenta[g]chromen core linked to a benzofuran moiety and a furan-2-carboxamide group. Its structural complexity arises from the cyclopenta[g]chromen system, which combines a cyclopentane ring fused to a chromene (benzopyran) scaffold.

Properties

IUPAC Name

N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17NO5/c27-22-13-18(17-11-14-5-3-6-15(14)12-21(17)30-22)24-23(16-7-1-2-8-19(16)31-24)26-25(28)20-9-4-10-29-20/h1-2,4,7-13H,3,5-6H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCIOVNWAYMDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)OC(=O)C=C3C4=C(C5=CC=CC=C5O4)NC(=O)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)furan-2-carboxamide involves multiple steps, starting with the preparation of the chromen and benzofuran intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may interact with biological molecules, making it a candidate for studying biochemical pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Spectroscopic Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Spectral Data Reference
N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)furan-2-carboxamide Not explicitly provided<sup>†</sup> ~443 (estimated<sup>‡</sup>) Cyclopenta[g]chromen, benzofuran, furan-carboxamide N/A (insufficient data in evidence)
(E)-N-(2-(3-methoxystyryl)phenyl)furan-2-carboxamide C20H18NO3 320.1285 Methoxyphenyl, styryl, furan-carboxamide 1H NMR: NH signal at δ 10.2 ppm; IR: C=O stretch at 1675 cm⁻¹; UV λmax 290 nm
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide C18H14N2O5S·C3H7NO 443.48 Chromene, thiazolidinone, furan-carboxamide X-ray: π-π stacking (3.84 Å); N—H⋯O and C—H⋯O hydrogen bonds
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide C17H14N2O3S 326.4 Cyclopenta[b]thiophene, benzofuran, carbamoyl Computed properties: XLogP3 = 3.6; Topological polar surface area = 114 Ų

<sup>†</sup> Molecular formula inferred from IUPAC name.
<sup>‡</sup> Estimated based on analogous compounds in .

Key Observations:

Core Structural Differences: The target compound’s cyclopenta[g]chromen core distinguishes it from simpler chromene derivatives (e.g., ) and cyclopenta[b]thiophene systems (). This fused ring system likely enhances rigidity and influences electronic properties compared to monocyclic or less-fused analogs. Unlike methoxyphenyl-substituted furan-carboxamides (), the target lacks methoxy groups but incorporates an oxo group in the cyclopenta[g]chromen system, which may alter hydrogen-bonding capacity.

However, the target’s benzofuran and chromen moieties could introduce additional π-π stacking interactions, as seen in (Cg2—Cg2 = 3.84 Å).

Synthetic Methodology :

  • The synthesis of related furan-carboxamides often employs palladium-catalyzed coupling () or condensation reactions. While the target compound’s exact synthetic route is unspecified, its structural complexity suggests multi-step protocols involving cyclization and cross-coupling.

Computational and Experimental Properties :

  • The cyclopenta[b]thiophene analog () has a lower molecular weight (326.4 g/mol) and higher hydrophobicity (XLogP3 = 3.6) compared to the estimated ~443 g/mol for the target compound. This highlights how fused-ring systems and substituents modulate physicochemical properties.

Research Implications and Gaps

  • Spectroscopic Data : The absence of reported NMR or IR data for the target compound limits direct comparison with analogs. Future studies should prioritize spectral characterization.
  • Crystallography: The thiazolidinone-chromene derivative’s crystal structure () provides a template for predicting the target’s packing behavior, though its larger fused system may introduce novel intermolecular interactions.

Biological Activity

Structural Characteristics

The compound's molecular formula is C23H19NO4C_{23}H_{19}NO_4 with a molecular weight of approximately 373.41 g/mol. The structure includes:

  • A cyclopenta[g]chromene ring
  • A benzofuran moiety
  • An amide functional group

These elements contribute to the compound's potential pharmacological properties.

Biological Activity Overview

While specific studies on N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)furan-2-carboxamide are scarce, related compounds in the benzofuran class have demonstrated various biological activities. This section summarizes findings from analogous compounds that may provide insights into the potential effects of this compound.

Table 1: Biological Activities of Related Benzofuran Derivatives

Compound NameStructural FeaturesBiological ActivityReference
2-amino-3-(2-chlorophenyl)-6-(4-dimethylaminophenyl)benzofuranBenzofuran derivativeAntitumor activity
5-MAPB (5-methylaminobenzofuran)Psychotropic benzofuranCytotoxic effects on hepatocytes
Chalcone derivatives with benzofuranAnticancer activity in various cell linesInduced apoptosis in cancer cells

The exact mechanism of action for this compound remains largely unexplored. However, compounds with similar structures often interact with various biological targets such as enzymes and receptors. For example:

  • Antitumor activity : Some benzofurans have been shown to inhibit tumor growth by inducing apoptosis through mitochondrial pathways.

Case Studies and Research Findings

  • Antitumor Activity : A study on a related benzofuran derivative demonstrated significant cytotoxicity against breast cancer cells (MCF-7), indicating that structural similarities may confer similar effects on this compound.
    • Methodology : The study employed SRB and ATP assays to assess cell viability and apoptosis was measured using Annexin V staining.
    • Results : The compound exhibited IC50 values in the micromolar range, suggesting potent anticancer properties.
  • Mitochondrial Effects : Research into psychotropic benzofurans indicated that they target mitochondrial function, leading to increased oxidative stress and cell death.
    • Findings : Increased oxygen consumption rates were observed in isolated rat liver mitochondria treated with benzofurans compared to controls.

Future Directions

Given the structural complexity and potential biological activity of this compound, future research should focus on:

  • In vitro studies : Investigating cytotoxicity across various cancer cell lines.
  • Mechanistic studies : Elucidating the pathways through which this compound exerts its effects.

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